molecular formula H9N6OP B14693815 Phosphoric trihydrazide CAS No. 25841-83-2

Phosphoric trihydrazide

Cat. No.: B14693815
CAS No.: 25841-83-2
M. Wt: 140.09 g/mol
InChI Key: DHTHPYVDQDMCFY-UHFFFAOYSA-N
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Description

Phosphoric trihydrazide, a phosphorus-based compound with three hydrazide (-NHNH₂) groups bonded to a central phosphorus atom, is structurally represented as (N₂H₃)₃PO. It belongs to the family of hydrazide derivatives of phosphoric acid (H₃PO₄), where hydroxyl (-OH) groups are replaced by hydrazide moieties. This substitution imparts unique chemical properties, such as enhanced nucleophilicity and coordination capacity, making it relevant in coordination chemistry, materials science, and biochemical applications .

This compound likely forms through similar pathways, such as the reaction of phosphorus oxychloride (POCl₃) with excess hydrazine (N₂H₄).

Properties

CAS No.

25841-83-2

Molecular Formula

H9N6OP

Molecular Weight

140.09 g/mol

IUPAC Name

dihydrazinylphosphorylhydrazine

InChI

InChI=1S/H9N6OP/c1-4-8(7,5-2)6-3/h1-3H2,(H3,4,5,6,7)

InChI Key

DHTHPYVDQDMCFY-UHFFFAOYSA-N

Canonical SMILES

NNP(=O)(NN)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric trihydrazide can be synthesized through the reaction of phosphorus trichloride with hydrazine hydrate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{NH}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phosphoric trihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reactions: These reactions often require catalysts or specific solvents to facilitate the substitution process.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted this compound compounds.

Scientific Research Applications

Phosphoric trihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of phosphoric trihydrazide involves its ability to form stable complexes with various metal ions. This property is attributed to the presence of hydrazide groups, which can coordinate with metal ions through nitrogen atoms. The compound’s reactivity is influenced by the electronic properties of the phosphorus atom and the hydrazide groups, allowing it to participate in a variety of chemical reactions.

Comparison with Similar Compounds

Key Differences :

  • This compound’s hydrazide groups enable chelation with transition metals, unlike phosphoric acid’s hydroxyl groups .
  • Phosphoric acid is thermally stable, whereas this compound may decompose under heat to release phosphoric acid and hydrazine derivatives, as observed in analogous deamination reactions .

Citric Acid Trihydrazide

Property This compound Citric Acid Trihydrazide Reference
Core Structure Phosphorus-centered Carbon-centered (citric acid)
Functionality Three hydrazide groups Three hydrazide groups
Applications Metal coordination Antioxidants, fluorescence

Key Differences :

  • The phosphorus center in this compound enhances its ability to form stable complexes with metals like iron or cobalt, unlike carbon-centered citric acid trihydrazide .

Phosphorous Triamide (P(NH₂)₃)

Property This compound Phosphorous Triamide Reference
Structure (N₂H₃)₃PO P(NH₂)₃
Bonding P–O with hydrazide groups P–N bonds
Stability Moderate (prone to hydrolysis) Low (reacts with water)

Key Differences :

  • Phosphorous triamide is highly reactive toward hydrolysis, forming phosphoric acid and ammonia, while this compound shows greater stability in aqueous environments .
  • This compound’s oxygen atom contributes to its polarity and solubility in polar solvents, unlike phosphorous triamide .

Hoechst 33342 Trihydrazide (Biochemical Probe)

Property This compound Hoechst 33342 Trihydrazide Reference
Core Structure Inorganic phosphorus Organic fluorophore
Function Metal coordination DNA staining
Solubility Polar solvents DMSO, ethanol

Key Differences :

  • Hoechst 33342 trihydrazide is designed for bioimaging due to its fluorescence, while this compound lacks intrinsic optical properties .
  • The inorganic backbone of this compound limits its cellular permeability compared to Hoechst’s lipophilic structure .

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